molecular formula C11H14O4S B8641079 2-Benzyl-3-(methylsulfonyl)propanoic acid

2-Benzyl-3-(methylsulfonyl)propanoic acid

Cat. No. B8641079
M. Wt: 242.29 g/mol
InChI Key: AVHWPQIMONLFFZ-UHFFFAOYSA-N
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Patent
US04889869

Procedure details

1.74 g of 2-benzyl-3-methylsulphonyl-propionic acid ethyl ester in 35 ml of 4N hydrochloric acid are heated under reflux for 2 hours. The cooled solution is extracted with ethyl acetate, the extracts are dried and concentrated and the residue is purified by medium-pressure chromatography (1 Lobar® column size B, eluant A). 1H-NMR (DMSO-d6): 2.95 ppm(s, 3H); 2.8-3.8 (m, 5H); 7.2 (s, 5H).
Name
2-benzyl-3-methylsulphonyl-propionic acid ethyl ester
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH:5]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:6][S:7]([CH3:10])(=[O:9])=[O:8])C>Cl>[CH2:11]([CH:5]([CH2:6][S:7]([CH3:10])(=[O:9])=[O:8])[C:4]([OH:18])=[O:3])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
2-benzyl-3-methylsulphonyl-propionic acid ethyl ester
Quantity
1.74 g
Type
reactant
Smiles
C(C)OC(C(CS(=O)(=O)C)CC1=CC=CC=C1)=O
Name
Quantity
35 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The cooled solution is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by medium-pressure chromatography (1 Lobar® column size B, eluant A)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C(C(=O)O)CS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.